molecular formula C15H15AsN2S2 B12670478 10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine CAS No. 4808-24-6

10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine

Cat. No.: B12670478
CAS No.: 4808-24-6
M. Wt: 362.3 g/mol
InChI Key: PXCMIIWXDOIGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine (CAS 4808-24-6) is a trivalent arsenic compound derived from the phenarsazine core structure. Its molecular formula is C₁₅H₁₅AsN₂S₂, featuring a dimethylthiocarbamoylthio (-S-C(=S)-N(CH₃)₂) substituent at the 10-position of the 5,10-dihydrophenarsazine scaffold . This compound is synthesized via nucleophilic substitution of 10-chloro-5,10-dihydrophenarsazine with dimethylthiocarbamoylthiolate, a reaction pathway common for phenarsazine derivatives .

Properties

CAS No.

4808-24-6

Molecular Formula

C15H15AsN2S2

Molecular Weight

362.3 g/mol

IUPAC Name

5H-phenarsazinin-10-yl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C15H15AsN2S2/c1-18(2)15(19)20-16-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16/h3-10,17H,1-2H3

InChI Key

PXCMIIWXDOIGLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)S[As]1C2=CC=CC=C2NC3=CC=CC=C31

Origin of Product

United States

Chemical Reactions Analysis

EINECS 225-368-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

EINECS 225-368-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications may include its use in the production of materials, chemicals, or as an intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of EINECS 225-368-1 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, signaling pathways, or metabolic functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Structure and Properties :

  • Molecular Formula : C₁₂H₉AsClN
  • Key Substituent : Chlorine atom at the 10-position.

Adamsite (CAS 578-94-9) is a well-documented chemical warfare agent. Unlike the target compound, its chlorine substituent confers high electrophilicity and acute toxicity, primarily causing respiratory irritation . While 10-chloro-5,10-dihydrophenarsazine serves as a precursor for derivatives like the target compound, its applications are restricted due to safety concerns. In contrast, the thiocarbamate group in 10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine likely reduces acute toxicity, making it more suitable for industrial or agricultural use .

Property 10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine Adamsite (DM)
Substituent Dimethylthiocarbamoylthio Chlorine
Toxicity Moderate (fungicidal/bactericidal) High (irritant)
Primary Use Agricultural/industrial applications Chemical warfare

10,10′-Oxybis(5,10-dihydrophenarsazine)

Structure and Properties :

  • Molecular Formula : As₂C₂₄H₁₈N₂O
  • Key Feature : Oxygen-bridged dimeric structure.

This compound (CAS 4095-45-8) forms via hydrolysis of 10-chloro- or 10-fluoro-5,10-dihydrophenarsazine under aqueous conditions . The oxygen bridge enhances thermal stability but reduces reactivity compared to monomeric derivatives. Unlike the target compound, 10,10′-oxybisphenarsazine lacks sulfur-based functional groups, resulting in lower solubility in polar solvents. It is primarily studied for its role in antifouling paints, where hydrolytic stability is critical .

10-Aryl/Alkyl-5,10-dihydrophenarsazine Derivatives

Examples :

  • 10-p-Fluorophenyl-5,10-dihydrophenarsazine oxide (synthesized in 1972) .
  • 10-Ethyl-5,10-dihydrophenarsazine dibromide .

Comparison :

  • Basicity : The ionization constants of 10-aryl derivatives are influenced by para-substituents. Electron-withdrawing groups (e.g., -F) increase acidity at the arsenic center, while alkyl groups (e.g., -CH₂CH₃) enhance basicity . The dimethylthiocarbamoylthio group in the target compound is moderately electron-withdrawing, likely resulting in intermediate acidity.
  • Reactivity : Hydroiodic acid cleaves the As–C bond in 10-alkyl derivatives, yielding 10-iodo-5,10-dihydrophenarsazine . The thiocarbamate group may resist such cleavage due to sulfur’s nucleophilic protection, enhancing stability.

10-Alkyl(aryl)-5,10-dihydrophenarsaine Dibromides

Structure and Properties :

  • Example : 10-Ethyl-5,10-dihydrophenarsazine dibromide (XIV-XV) .
  • Key Feature : Bromine substituents at the 1- and 6-positions.

These dibromides exhibit high crystallinity and alcohol solubility, contrasting with the target compound’s sulfur-driven solubility in nonpolar solvents. Their reactivity with ethyldibromoarsine suggests utility in synthesizing halogenated intermediates, whereas the target compound’s thiocarbamate group may favor nucleophilic substitution reactions .

Biological Activity

10-((Dimethylthiocarbamoyl)thio)-5,10-dihydrophenarsazine, also known as Adamsite (DM), is a chemical compound with significant biological activity. This article focuses on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₁H₁₄AsN₂S₂
  • CAS Number : 578-94-9
  • Molecular Weight : 290.24 g/mol

Adamsite is characterized by its light green to yellow crystalline form at room temperature and can be dispersed as an aerosol when heated. It is poorly soluble in water, which limits its use in certain applications .

Adamsite primarily acts as a vomiting agent and irritant. Upon exposure, it affects the body through various routes including inhalation, ingestion, and dermal contact. The compound exerts its effects by irritating mucosal membranes and triggering the emetic response through central nervous system pathways.

Key Biological Effects:

  • Irritation : Rapid onset irritation of the eyes, skin, and respiratory tract.
  • Emesis : Induces nausea and vomiting within minutes of exposure.
  • Systemic Effects : Prolonged systemic effects include abdominal cramps, diarrhea, malaise, and mental depression .

Biological Activity Data

EffectOnset TimeDurationSeverity Level
Eye irritation2-4 minsUp to 2 hoursModerate
Respiratory irritation2-4 mins20 mins to 2 hoursSevere
Nausea and vomiting2-4 minsSeveral hoursSevere
Skin irritationImmediateVariesMild to Moderate

Case Studies

  • Military Exposure : Historical military use of Adamsite as a riot control agent has documented its effects in various environments. Soldiers exposed to high concentrations reported severe respiratory distress and prolonged nausea.
  • Laboratory Studies : Research conducted by Haas et al. (1998) demonstrated that Adamsite exposure resulted in significant irritation of respiratory tissues in animal models, leading to long-lasting effects even after short exposure durations .
  • Emergency Response Reports : The CDC outlines emergency response protocols for Adamsite exposure, emphasizing the need for immediate decontamination and symptomatic treatment due to its irritant properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.